molecular formula C18H13Cl2F6N3O B2588925 1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine CAS No. 2085690-32-8

1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine

Cat. No. B2588925
M. Wt: 472.21
InChI Key: ZXLDEEAJKHXUMO-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and depend on the specific compound. For example, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Overview of Piperazine Derivatives' Biological Activities

Piperazine derivatives, including 1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine, have been widely studied for their diverse therapeutic potentials. These compounds are part of a broader class of chemicals that exhibit a variety of pharmacological activities, making them significant in medicinal chemistry.

Antidepressant and Neurological Properties

A notable application of piperazine derivatives is their role in modulating neurotransmitter systems, particularly serotonin (5-HT) receptors. These compounds have been explored for their antidepressant effects, targeting the 5-HT1A receptor, a crucial protein in the brain's serotonin system involved in depression and the response to antidepressants. The structural similarity of piperazine derivatives to known antidepressants suggests their potential in treating depression through this pathway (Wang et al., 2019).

Antimalarial and Antituberculosis Applications

Piperazine derivatives have also shown promise in the treatment of infectious diseases like tuberculosis and malaria. Compounds containing the piperazine motif have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests their utility in developing new, effective antituberculosis agents (Girase et al., 2020). Similarly, piperaquine, a bisquinoline antimalarial drug, is used in combination therapies for treating Plasmodium falciparum and Plasmodium vivax malaria, highlighting the antimalarial efficacy of piperazine-based compounds (Gargano et al., 2011).

Cancer Research and Potential Antineoplastic Agents

In cancer research, piperazine derivatives have been investigated for their antineoplastic properties. A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones exhibited cytotoxic properties, potentially more potent than some current anticancer drugs. These compounds have shown tumor-selective toxicity and the ability to modulate multidrug resistance, making them promising candidates for further evaluation as antineoplastic agents (Hossain et al., 2020).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

[4-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F6N3O/c19-10-1-2-12(13(20)7-10)16(30)29-5-3-28(4-6-29)11-8-14(17(21,22)23)27-15(9-11)18(24,25)26/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLDEEAJKHXUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine

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